molecular formula C28H23F4NO5 B12633133 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester

3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester

Cat. No.: B12633133
M. Wt: 529.5 g/mol
InChI Key: WAZQNXHYPCSXJR-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with various substituents, including fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester typically involves multiple steps, including cyclization, substitution, and esterification reactions. The final step often involves esterification to introduce the (4-methylphenyl)methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester is likely related to its ability to interact with various biological targets. The quinoline core can intercalate with DNA, disrupting its function, while the fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors . This compound may inhibit key enzymes involved in cellular processes, leading to its biological effects .

Properties

Molecular Formula

C28H23F4NO5

Molecular Weight

529.5 g/mol

IUPAC Name

(4-methylphenyl)methyl 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-6,7-dimethoxy-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C28H23F4NO5/c1-16-4-6-17(7-5-16)15-38-27(35)21-14-33(13-18-8-9-19(10-22(18)29)28(30,31)32)23-12-25(37-3)24(36-2)11-20(23)26(21)34/h4-12,14H,13,15H2,1-3H3

InChI Key

WAZQNXHYPCSXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=C(C=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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